molecular formula C14H14N2O3 B13740361 3-(5-Methoxyindol-3-yl)-N-methylsuccinimide

3-(5-Methoxyindol-3-yl)-N-methylsuccinimide

Cat. No.: B13740361
M. Wt: 258.27 g/mol
InChI Key: MOJKNRCVEODSSX-UHFFFAOYSA-N
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Description

3-(5-Methoxyindol-3-yl)-N-methylsuccinimide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound is characterized by the presence of a methoxy group at the 5-position of the indole ring and a succinimide moiety attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxyindol-3-yl)-N-methylsuccinimide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methoxyindole and N-methylsuccinimide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.

    Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) may be used to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxyindol-3-yl)-N-methylsuccinimide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group and the succinimide moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

3-(5-Methoxyindol-3-yl)-N-methylsuccinimide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(5-Methoxyindol-3-yl)-N-methylsuccinimide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxytryptamine: A related compound with similar structural features but different biological activities.

    Melatonin: Another indole derivative with well-known effects on sleep regulation and antioxidant properties.

    5-Methoxyindole-3-acetonitrile: A compound with similar indole structure but different functional groups.

Uniqueness

3-(5-Methoxyindol-3-yl)-N-methylsuccinimide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

3-(5-methoxy-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C14H14N2O3/c1-16-13(17)6-10(14(16)18)11-7-15-12-4-3-8(19-2)5-9(11)12/h3-5,7,10,15H,6H2,1-2H3

InChI Key

MOJKNRCVEODSSX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)C2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

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